cis-Di(benzonitrile)dichloroplatinum (II)

Catalog No.
S1514887
CAS No.
15617-19-3
M.F
C14H10Cl2N2Pt
M. Wt
472.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Di(benzonitrile)dichloroplatinum (II)

CAS Number

15617-19-3

Product Name

cis-Di(benzonitrile)dichloroplatinum (II)

IUPAC Name

benzonitrile;platinum(2+);dichloride

Molecular Formula

C14H10Cl2N2Pt

Molecular Weight

472.2 g/mol

InChI

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

WAJRCRIROYMRKA-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2]

Asymmetric Hydroformylation Reactions:

cis-Di(benzonitrile)dichloroplatinum(II), also known as Crabtree's catalyst, is a widely used catalyst in asymmetric hydroformylation reactions. This reaction converts alkenes into aldehydes with high regio- and enantioselectivity. Crabtree's catalyst plays a crucial role in the production of various chiral building blocks used in the pharmaceutical and fine chemical industries.

Allylation Reactions:

This platinum complex also finds application in allylation reactions, where an allyl group is introduced onto a substrate molecule. The catalyst facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules with specific functionalities.

Carbene Insertion into O-H Bonds of Alcohols:

cis-Di(benzonitrile)dichloroplatinum(II) can activate diazo compounds to generate carbenes, highly reactive intermediates. These carbenes can insert themselves into the O-H bonds of alcohols, leading to the formation of new C-O bonds. This reaction allows for the functionalization of diverse alcohol substrates and the introduction of desired functionalities.

Cyclopropanation Reactions:

The catalyst can also promote cyclopropanation reactions, where a three-membered ring is formed across a double bond. This reaction is valuable for constructing complex cyclic structures relevant to various natural products and pharmaceuticals.

Hydrosilylation Reactions:

cis-Di(benzonitrile)dichloroplatinum(II) can catalyze hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) is added across an unsaturated bond. This reaction offers a versatile method for introducing silicon-containing functionalities into organic molecules, finding applications in the synthesis of silicones and other functional materials.

Cis-Di(benzonitrile)dichloroplatinum (II) is an organometallic compound with the chemical formula [C6H5CN]2PtCl2[C_6H_5CN]_2PtCl_2. This compound typically appears as a colorless or pale yellow crystalline solid. It is characterized by its unique coordination of two benzonitrile ligands and two chloride ions around a platinum (II) center, which imparts distinct chemical properties and reactivity profiles. The compound is notable for its applications in catalysis and medicinal chemistry, particularly in the context of cancer treatment.

Research suggests that cis-Di(benzonitrile)dichloroplatinum(II) exhibits antitumor activity, potentially by interfering with DNA replication in cancer cells []. The exact mechanism of action remains under investigation.

, primarily as a catalyst. Key reactions include:

  • Asymmetric Hydroformylation: This reaction involves the addition of carbon monoxide and hydrogen to alkenes, leading to the formation of aldehydes with chiral centers, facilitated by the platinum complex .
  • Allylation Reactions: The compound can act as a catalyst in allylation processes, where nucleophiles are added to allylic substrates .
  • Cyclopropanation: It can also catalyze cyclopropanation reactions, where alkenes are converted into cyclopropanes through carbene insertion mechanisms .

Cis-Di(benzonitrile)dichloroplatinum (II) exhibits significant biological activity, particularly in cancer research. Its structure allows it to interact with DNA, potentially leading to apoptosis in cancer cells. Some studies have indicated that it may have efficacy against certain types of tumors, although further research is necessary to fully understand its mechanisms and therapeutic potential.

The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) typically involves the reaction of platinum dichloride with benzonitrile under controlled conditions. The general synthetic route can be summarized as follows:

  • Preparation of Platinum Dichloride: Platinum dichloride is often used as a starting material.
  • Ligand Coordination: Benzonitrile is introduced to the reaction mixture, allowing it to coordinate with the platinum center.
  • Isolation: The resulting product is purified through recrystallization or chromatography techniques to yield pure cis-Di(benzonitrile)dichloroplatinum (II) .

Cis-Di(benzonitrile)dichloroplatinum (II) finds applications in various fields:

  • Catalysis: It serves as an effective catalyst in organic synthesis, particularly for asymmetric reactions and transformations involving alkenes .
  • Pharmaceuticals: Its potential use as an anticancer agent makes it a subject of interest in medicinal chemistry research.
  • Material Science: The compound may also have applications in developing new materials due to its unique electronic properties.

Studies examining the interactions of cis-Di(benzonitrile)dichloroplatinum (II) with biomolecules have highlighted its ability to bind DNA and proteins. This interaction can lead to cellular uptake and subsequent biological effects, such as cell cycle arrest and apoptosis in cancer cells. Research continues to explore these interactions to better understand the compound's therapeutic mechanisms .

Cis-Di(benzonitrile)dichloroplatinum (II) shares similarities with other platinum-based compounds but has unique characteristics due to its specific ligand environment. Below are some comparable compounds:

Compound NameFormulaNotable Features
Cisplatin[PtCl2(NH3)2][PtCl_2(NH_3)_2]Widely used anticancer drug; contains ammonia ligands
Carboplatin[PtCl2(C6H10N2O4)][PtCl_2(C_6H_10N_2O_4)]Modified structure for reduced side effects
Oxaliplatin[PtCl2(C2H4N2O4)][PtCl_2(C_2H_4N_2O_4)]Contains oxalate; effective against resistant tumors

Cis-Di(benzonitrile)dichloroplatinum (II) stands out due to its use of benzonitrile ligands, which may influence its reactivity and biological profile differently compared to other platinum compounds.

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 10 companies with hazard statement code(s):;
H301 (80%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (80%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (80%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

14873-63-3

Dates

Modify: 2023-08-15

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